molecular formula C8H7F3O2 B151825 4-(2,2,2-Trifluoroethoxy)phenol CAS No. 129560-99-2

4-(2,2,2-Trifluoroethoxy)phenol

Cat. No.: B151825
CAS No.: 129560-99-2
M. Wt: 192.13 g/mol
InChI Key: CWLQMEMHOVBEGW-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)phenol: is an organic compound with the molecular formula C8H7F3O2 . It is characterized by the presence of a trifluoroethoxy group attached to a phenol ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethoxy)phenol is primarily related to its ability to undergo electrophilic aromatic substitution reactions. The trifluoroethoxy group enhances the electron density on the phenol ring, making it more reactive towards electrophiles. This property is exploited in various synthetic applications to introduce functional groups onto the aromatic ring .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the para positioning of the trifluoroethoxy group, which significantly influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its ortho and meta counterparts .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLQMEMHOVBEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517689
Record name 4-(2,2,2-Trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129560-99-2
Record name 4-(2,2,2-Trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-trifluoroethoxy)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1-benzyloxy-4-(2,2,2-trifluoroethoxy)benzene (Description 18, 5 g) and palladium (10% on carbon; 0.1 g) in methanol (50 ml) was hydrogenated at 50 psi for 12 h. The solution was filtered and the solvent removed in vacuo to give the title compound as a colourless solid m.p. 60-64° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 4-(2,2,2-Trifluoroethoxy)phenol described in the paper?

A1: The paper introduces a novel and efficient method for synthesizing this compound via direct nucleophilic substitution. This compound, previously unreported in scientific literature [], was achieved with a remarkable yield of 83.6% []. The reaction involves reacting 4-bromophenol with sodium 2,2,2-trifluoroethylate in the presence of copper iodide (CuI) as a catalyst []. This method offers a valuable pathway for obtaining this previously unsynthesized compound, potentially opening doors for further research and applications.

Q2: What factors were found to influence the yield of this compound during its synthesis?

A2: The research investigated various reaction parameters that impact the yield of this compound. The study revealed that using a 1:4 molar ratio of 4-bromophenol to CuI, employing dimethylacetamide (DMAC) as the solvent, and maintaining a reaction temperature of 130°C resulted in the highest yield of 85.93% []. These findings provide valuable insights for optimizing the synthesis process to obtain the highest possible yield of this novel compound.

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